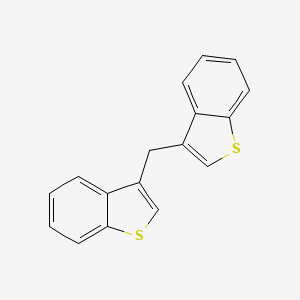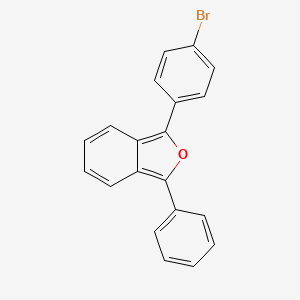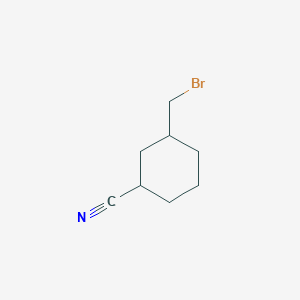
3-(Bromomethyl)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12BrN. It is a derivative of cyclohexane, where a bromomethyl group and a carbonitrile group are attached to the cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclohexanecarbonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.
Reduction: Formation of cyclohexylmethylamine.
Oxidation: Formation of cyclohexanecarboxylic acid.
Scientific Research Applications
3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
3-(Bromomethyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
3-(Chloromethyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
3-(Hydroxymethyl)cyclohexanecarbonitrile: Contains a hydroxyl group instead of a bromomethyl group. It has different chemical properties and reactivity.
Cyclohexanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a bromomethyl group and a carbonitrile group, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
7399-46-4 |
|---|---|
Molecular Formula |
C8H12BrN |
Molecular Weight |
202.09 g/mol |
IUPAC Name |
3-(bromomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2 |
InChI Key |
VDLVKZNINMRGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


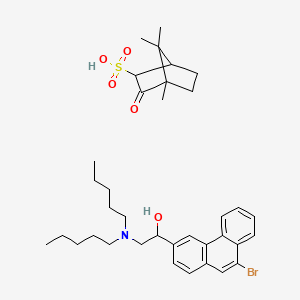
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)

![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)

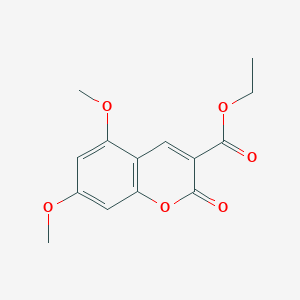
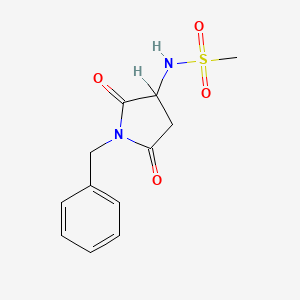
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
